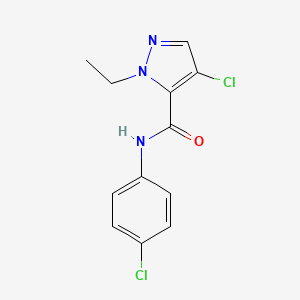
4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(4-chlorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide, commonly known as CPEC, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPEC belongs to the class of pyrazole derivatives and has been found to exhibit a wide range of biochemical and physiological effects. In
作用機序
The exact mechanism of action of CPEC is not fully understood. However, it has been proposed that CPEC exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the subsequent inhibition of prostaglandin synthesis. COX-2 is an enzyme that plays a key role in the inflammatory response and is overexpressed in various types of cancers. By inhibiting COX-2, CPEC may exert its anti-inflammatory and antitumor effects.
Biochemical and Physiological Effects
CPEC has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit potent anti-inflammatory, analgesic, and antipyretic effects. CPEC has also been found to exhibit potential antitumor activity and has been studied for its potential use in cancer therapy. Additionally, CPEC has been found to exhibit potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
実験室実験の利点と制限
CPEC has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, CPEC has been extensively studied and its biological activities are well characterized. However, there are also limitations to the use of CPEC in lab experiments. CPEC has been found to exhibit potential toxicity and its safety profile needs to be further studied. Additionally, the exact mechanism of action of CPEC is not fully understood and further studies are needed to elucidate its biological effects.
将来の方向性
There are several future directions for research on CPEC. One potential direction is to further study the potential antitumor activity of CPEC and its use in cancer therapy. Additionally, further studies are needed to elucidate the exact mechanism of action of CPEC and its biological effects. Another potential direction is to study the potential neuroprotective effects of CPEC and its use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to assess the safety profile of CPEC and its potential toxicity.
合成法
CPEC can be synthesized through a multistep process involving the reaction of 4-chlorobenzoyl chloride with ethyl hydrazine, followed by the reaction of the resulting product with 4-chlorophenyl hydrazine and acetic anhydride. The final product, CPEC, is obtained through the reaction of the intermediate product with 2,4-dichlorobenzoyl chloride and ammonium hydroxide. The purity of the synthesized CPEC can be confirmed through various analytical techniques such as NMR and HPLC.
科学的研究の応用
CPEC has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, analgesic, and antipyretic effects. CPEC has also been found to exhibit potential antitumor activity and has been studied for its potential use in cancer therapy. Additionally, CPEC has been found to exhibit potential neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-chloro-N-(4-chlorophenyl)-2-ethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c1-2-17-11(10(14)7-15-17)12(18)16-9-5-3-8(13)4-6-9/h3-7H,2H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRPHMQAYCIOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B5907365.png)
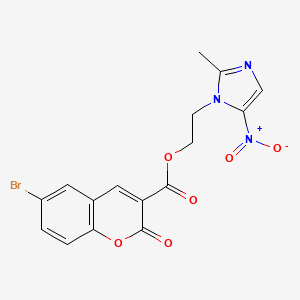
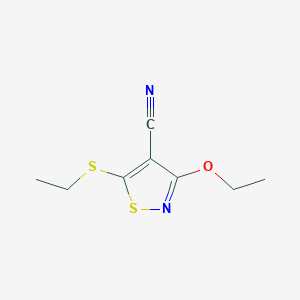
![1-allyl-2'-amino-1'-(dimethylamino)-7',7'-dimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B5907392.png)
![6-(4-chlorophenyl)-2-[2-oxo-2-(2-phenyl-4-morpholinyl)ethyl]-3(2H)-pyridazinone](/img/structure/B5907394.png)
![ethyl 5-[(diethylamino)methyl]-1-(4-phenyl-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5907405.png)
![methyl [1,3-dimethyl-7-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B5907412.png)
![N-(4-chlorophenyl)-N'-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5907425.png)
![4-(4-iodophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B5907441.png)
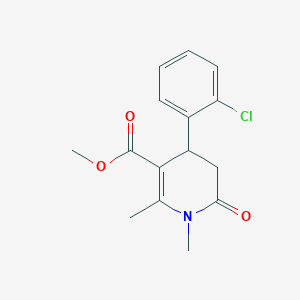
![2,2,2-trifluoro-N-[2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B5907466.png)
![methyl N-[({4-methyl-5-[2-(methylthio)ethyl]-1H-imidazol-2-yl}thio)acetyl]leucinate](/img/structure/B5907471.png)
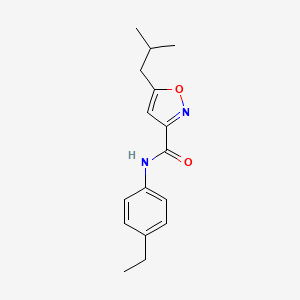
![N'-[1-(2-chlorophenyl)ethylidene]-2-hydroxybenzohydrazide](/img/structure/B5907497.png)
